molecular formula C10H6BrN3S B5821028 8-bromo-5H-pyrimido[5,4-b]indole-4-thiol

8-bromo-5H-pyrimido[5,4-b]indole-4-thiol

Cat. No. B5821028
M. Wt: 280.15 g/mol
InChI Key: QIAUAJWMHFTHEI-UHFFFAOYSA-N
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Description

“8-bromo-5H-pyrido[4,3-b]indole” is a compound with the CAS Number: 1015460-56-6 . It has a molecular weight of 247.09 . The compound is an off-white solid .


Synthesis Analysis

A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as the raw materials under transition-metal-free conditions . The pyrimidine ring was formed in one pot through a [4 + 2] annulation reaction .


Molecular Structure Analysis

The InChI code for “8-bromo-5H-pyrido[4,3-b]indole” is 1S/C11H7BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H .


Chemical Reactions Analysis

The synthesis of 9H-pyrimido[4,5-b]indoles usually starts with highly functionalized materials . For example, 4-azido-5-phenylpyrimidine, 1,3,5-triazines, benzamidine, guanidine nitrate, and o-nitrobiphenyl were successfully used as the starting materials for the synthesis of target products .


Physical And Chemical Properties Analysis

“8-bromo-5H-pyrido[4,3-b]indole” is an off-white solid . It has a molecular weight of 247.09 .

Scientific Research Applications

Toll-like Receptor 4 Ligands

The compound has been identified as a selective Toll-like receptor 4 (TLR4) ligand . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity. This application could potentially be used in the development of adjuvants or immune modulators .

NFκB Activators

The compound has been found to be a potent NFκB activator . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. This could potentially be used in the treatment of diseases where the immune response is compromised .

Anti-inflammatory Agents

The 9H-pyrimido[4,5-b]indole motif, which includes the compound , has been found to have important applications as an anti-inflammatory agent . This could potentially be used in the treatment of various inflammatory diseases .

Antimicrobial Agents

The compound has also been found to have antimicrobial properties . This could potentially be used in the development of new antimicrobial drugs .

Antimalarial Agents

The compound has been found to have antimalarial properties . This could potentially be used in the development of new antimalarial drugs .

Cytotoxic Inhibitors

The compound has been found to have cytotoxic properties . This could potentially be used in the treatment of various cancers .

GSK-3β Inhibitors

The compound has been used as a template to design and optimize a series of novel amide-based GSK-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell division. This could potentially be used in the treatment of diseases such as Alzheimer’s disease, bipolar disorder, and cancer .

Safety and Hazards

The safety information for “8-bromo-5H-pyrido[4,3-b]indole” can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

The 9H-pyrimido[4,5-b]indole motif has important applications in many fields, such as anti-inflammatory, antimicrobial, antimalarial agents, and cytotoxic inhibitors . Therefore, significant research effort has been focused on the synthesis of 9H-pyrimido[4,5-b]indole derivatives .

properties

IUPAC Name

8-bromo-1,5-dihydropyrimido[5,4-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3S/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUAJWMHFTHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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